

Methyl 1H-indole-6-carboxylate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Methyl indole-6-carboxylate*

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Abstract

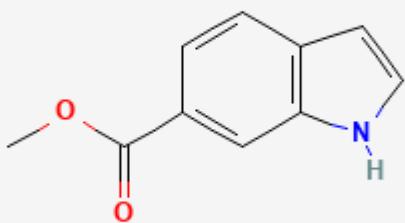
This technical guide provides an in-depth overview of methyl 1H-indole-6-carboxylate, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, spectroscopic characteristics, and a standard synthesis protocol. Furthermore, it explores its role as a versatile building block in the development of novel therapeutic agents and functional materials, making it a valuable resource for researchers, chemists, and professionals in the field of drug discovery and development.

Chemical Identity and Structure

Methyl 1H-indole-6-carboxylate is an organic compound featuring an indole scaffold substituted with a methyl carboxylate group at the 6-position.

- IUPAC Name: methyl 1H-indole-6-carboxylate[[1](#)]
- CAS Number: 50820-65-0[[1](#)]
- Molecular Formula: C₁₀H₉NO₂[[1](#)]
- SMILES: COC(=O)C1=CC2=C(C=C1)C=CN2[[1](#)]

Chemical Structure:



Caption: 2D structure of Methyl 1H-indole-6-carboxylate.

Physicochemical Properties

The key physicochemical properties of methyl 1H-indole-6-carboxylate are summarized in the table below. This data is essential for its handling, storage, and application in various chemical reactions.

Property	Value	Reference
Molecular Weight	175.18 g/mol	[1]
Melting Point	78-80 °C	[2]
XLogP3	2.5	[1]
Exact Mass	175.063328530 Da	[1]
Topological Polar Surface Area	42.1 Å ²	[1]

Spectroscopic Data and Analysis

Spectroscopic analysis is crucial for the structural confirmation of methyl 1H-indole-6-carboxylate. Below are the expected characteristics and a general protocol for acquiring Nuclear Magnetic Resonance (NMR) data.

Expected Spectroscopic Features:

- ^1H NMR: The spectrum would exhibit signals corresponding to the aromatic protons on the indole ring, the N-H proton, and the methyl ester protons. The aromatic protons will appear as multiplets in the downfield region (around 7.0-8.0 ppm), the N-H proton as a broad singlet, and the methyl protons as a sharp singlet around 3.9 ppm.
- ^{13}C NMR: The carbon spectrum will show distinct peaks for the carbonyl carbon of the ester (around 167 ppm), the aromatic carbons of the indole ring, and the methyl carbon of the ester group.
- Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretching (around 3300 cm^{-1}), C=O stretching of the ester (around 1700 cm^{-1}), and C-O stretching.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight.

Experimental Protocol: NMR Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural confirmation of methyl 1H-indole-6-carboxylate.

Materials and Equipment:

- Methyl 1H-indole-6-carboxylate sample
- Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
- NMR tubes
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the methyl 1H-indole-6-carboxylate sample in about 0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube.

- Spectrometer Setup: Place the NMR tube in the spectrometer. Tune and shim the spectrometer to ensure a homogeneous magnetic field.
- ^1H NMR Acquisition: Acquire the ^1H NMR spectrum using standard parameters. A typical experiment would involve a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Following the ^1H NMR, acquire the ^{13}C NMR spectrum. This may require a larger number of scans due to the lower natural abundance of the ^{13}C isotope. A proton-decoupled sequence is typically used.
- Data Processing: Process the acquired Free Induction Decay (FID) signals by applying a Fourier transform. Phase and baseline correct the resulting spectra. Integrate the ^1H NMR signals and reference the chemical shifts to the residual solvent peak.

Synthesis Protocol

Methyl 1H-indole-6-carboxylate can be synthesized via the esterification of 1H-indole-6-carboxylic acid. A common method involves the use of thionyl chloride in methanol.

Experimental Protocol: Synthesis of Methyl 1H-indole-6-carboxylate

Objective: To synthesize methyl 1H-indole-6-carboxylate from 1H-indole-6-carboxylic acid.

Materials:

- 1H-indole-6-carboxylic acid
- Methanol (anhydrous)
- Thionyl chloride (SOCl_2)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Separatory funnel

Procedure:

- In a round-bottom flask, suspend 1H-indole-6-carboxylic acid in anhydrous methanol at 0 °C.
- Slowly add thionyl chloride dropwise to the stirred suspension.
- After the addition is complete, bring the reaction mixture to reflux and heat for 3-4 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography to obtain pure methyl 1H-indole-6-carboxylate.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of methyl 1H-indole-6-carboxylate.

Applications in Research and Drug Development

Methyl 1H-indole-6-carboxylate is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its indole core is a privileged scaffold in medicinal chemistry.

- **Pharmaceutical Development:** This compound serves as a crucial building block for synthesizing pharmaceuticals, particularly those targeting neurological disorders.^[3] Its derivatives are explored for their potential as anti-inflammatory and anticancer agents.^{[3][4]} The ester functionality allows for further chemical modifications to optimize the pharmacological properties of lead compounds.
- **Agrochemical Chemistry:** It is also utilized in the formulation of agrochemicals, contributing to the development of more effective and environmentally safer pesticides and herbicides.^[3]
- **Materials Science:** The indole moiety can be incorporated into organic materials for applications in electronics and photonics.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, methyl 1H-indole-6-carboxylate is associated with the following hazards:

- H315: Causes skin irritation.^[1]
- H319: Causes serious eye irritation.^[1]
- H335: May cause respiratory irritation.

Precautionary Measures:

- Use in a well-ventilated area or under a fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.

- In case of contact with skin or eyes, rinse immediately with plenty of water.

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this compound.

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